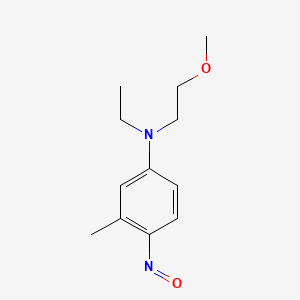

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-

Description

Properties

CAS No. |

63134-20-3 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitrosoaniline |

InChI |

InChI=1S/C12H18N2O2/c1-4-14(7-8-16-3)11-5-6-12(13-15)10(2)9-11/h5-6,9H,4,7-8H2,1-3H3 |

InChI Key |

SYVTVOOPVKBARJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC)C1=CC(=C(C=C1)N=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- typically involves the following steps:

Nitration: The initial step involves the nitration of benzenamine to introduce a nitro group at the para position.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Alkylation: The amine group is alkylated with ethyl and 2-methoxyethyl groups using alkyl halides in the presence of a base such as sodium hydride.

Nitrosation: Finally, the amine is nitrosated using nitrous acid to introduce the nitroso group.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation, due to the activating effect of the amine group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: Studied for its potential mutagenic and carcinogenic properties due to the presence of the nitroso group.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- involves its interaction with biological molecules:

Molecular Targets: The nitroso group can interact with nucleophilic sites in proteins and DNA, leading to the formation of adducts.

Pathways Involved: The compound can induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

Chemical Structure :

- IUPAC Name : Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-

- Molecular Formula : C₁₂H₁₈N₂O₂

- Molecular Weight : 222.32 g/mol

- Key Substituents :

- N-ethyl group

- N-(2-methoxyethyl) group

- 3-methyl group

- 4-nitroso group

Properties :

- Toxicity : Severe eye irritation in rabbits (100 µL/24H exposure) .

- Synonym: N-Ethyl-N-(2-methoxyethyl)-4-nitroso-m-toluidine .

- Reactivity: The nitroso (-NO) group is electrophilic, enabling interactions with nucleophilic DNA bases, a hallmark of N-nitroso compounds .

Comparison with Structurally Similar Compounds

Benzenamine, N-ethyl-N-[2-(4-methoxyphenoxy)ethyl]-4-nitroso-

- Molecular Formula : C₁₇H₂₀N₂O₃

- Substituents: N-ethyl, N-[2-(4-methoxyphenoxy)ethyl], and 4-nitroso groups.

- Key Differences: Larger molecular weight (300.35 g/mol) due to the extended phenoxyethyl chain . The 4-methoxyphenoxy group enhances steric bulk and may reduce bioavailability compared to the target compound.

N-Nitrosodiethylamine (CAS 55-21-0)

- Molecular Formula : C₄H₁₀N₂O

- Substituents: Two ethyl groups attached to a nitrosoamine (-N-NO) backbone.

- Key Differences: Simpler structure with higher volatility. Carcinogenicity: Well-documented as a potent carcinogen via metabolic activation to alkylating agents .

- Applications: Historically used as a solvent; now primarily a research compound for studying carcinogenesis.

Ethalfluralin (CAS 55283-68-6)

- Molecular Formula : C₁₃H₁₄F₃N₃O₄

- Substituents : N-ethyl, N-(2-methyl-2-propenyl), 2,6-dinitro, and 4-trifluoromethyl groups.

- Key Differences :

Structural and Functional Analysis

Substituent Effects on Reactivity

- Nitroso Group (-NO): Present in all compared compounds, it drives electrophilic DNA alkylation, a key mechanism in carcinogenicity .

- Methoxyethyl vs.

- Methyl and Trifluoromethyl Groups :

Toxicity Profiles

Biological Activity

Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is a compound of significant interest due to its potential biological activities, particularly in the context of mutagenicity and carcinogenicity. This article explores the biological activity of this compound, summarizing key research findings, data tables, and case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₃N₃O

- Molecular Weight : 165.21 g/mol

- CAS Registry Number : 613978

The compound features an ethyl group, a methoxyethyl group, and a nitroso group attached to a benzene ring, which may influence its reactivity and biological interactions.

Mutagenicity and Carcinogenicity

Research indicates that compounds similar to benzenamine derivatives can exhibit mutagenic properties. A study on N-nitrosobenzylamine and related compounds demonstrated their ability to act as direct mutagens in Salmonella typhimurium strains TA 98 and TA 1535, suggesting that structural modifications can affect their biological activity . Although specific data on benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- is limited, it is reasonable to hypothesize similar mutagenic potential based on its structural characteristics.

Structure-Activity Relationships (SAR)

A study focused on developing structure-activity relationships (SAR) for N-nitrosamine activity highlighted the importance of specific functional groups in determining mutagenicity. The presence of nitroso groups in aromatic amines has been linked to increased biological activity, particularly through mechanisms involving DNA alkylation . This suggests that benzenamine derivatives with nitroso substituents may also possess significant biological activity.

Case Studies

- Mutagenicity Testing :

- In a comparative study involving various N-nitrosamines, compounds with similar structures to benzenamine were tested for mutagenicity using the Ames test. Results indicated that modifications to the amine group significantly influenced mutagenic potential.

- Carcinogenic Potential :

Summary of Biological Activities of Related Compounds

| Compound Name | Mutagenicity | Carcinogenicity | Reference |

|---|---|---|---|

| N-nitrosobenzylamine | Positive | Yes | |

| N-nitrosomethylbenzylamine | Positive | Yes | |

| Benzenamine derivatives | TBD | TBD |

Analytical Methods

The analysis of benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso- can be performed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method has been established for its separation and quantification, highlighting its relevance in pharmacokinetic studies .

Q & A

Q. What are the recommended synthetic routes for Benzenamine, N-ethyl-N-(2-methoxyethyl)-3-methyl-4-nitroso-?

Methodological Answer: The synthesis of nitrosoamines typically involves nitrosation of secondary amines. For this compound:

Amine Formation : React 3-methyl-4-nitrosoaniline with ethyl bromide and 2-methoxyethyl bromide under basic conditions (e.g., KCO/DMF) to introduce the N-ethyl and N-(2-methoxyethyl) groups via nucleophilic substitution.

Nitrosation : Treat the intermediate with NaNO in acidic media (HCl/HO, 0–5°C) to stabilize the nitroso group.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via TLC/HPLC.

Key considerations: Avoid elevated temperatures to prevent nitroso group decomposition. Monitor reaction progress using UV-Vis spectroscopy (λ ~ 350–400 nm for nitroso absorption bands) .

Q. How can the structure of this compound be validated using spectroscopic techniques?

Methodological Answer:

- NMR :

- H NMR: Identify ethyl groups (δ 1.2–1.4 ppm, triplet; δ 3.3–3.5 ppm, quartet for N-CH-), methoxyethyl (δ 3.3–3.5 ppm, singlet for OCH), and aromatic protons (δ 6.5–8.0 ppm, splitting pattern depends on substitution).

- C NMR: Confirm nitroso (C-N=O) at δ ~150–160 ppm and methoxy at δ ~55 ppm.

- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion [M+H] with accurate mass matching CHNO. High-resolution MS (HRMS) is critical for distinguishing isotopic patterns.

- FTIR : Look for N=O stretch (~1500–1600 cm) and C-O-C stretch (~1100 cm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?

Methodological Answer:

- Solubility : Likely polar aprotic solvents (DMF, DMSO) due to the methoxyethyl and nitroso groups. Test solubility gradients using Hansen solubility parameters.

- Stability :

- Thermal : Store at –20°C under inert gas (N/Ar) to prevent nitroso group degradation.

- Light Sensitivity : Protect from UV/visible light (use amber vials).

- pH Sensitivity : Avoid strong acids/bases to prevent denitrosation. Conduct stability assays in buffers (pH 3–9) monitored by HPLC .

Advanced Research Questions

Q. How does the nitroso group influence the compound’s reactivity in radical-mediated reactions?

Methodological Answer: Nitroso groups act as radical traps. To study this:

Radical Initiation : Use AIBN or benzoyl peroxide in toluene at 60–80°C.

Trapping Efficiency : Monitor via EPR spectroscopy for nitroxide radical adducts.

Kinetic Analysis : Compare reaction rates with/without nitroso groups using stopped-flow UV-Vis.

Example: The nitroso group may form stable adducts with carbon-centered radicals, altering reaction pathways in polymer chemistry or photoredox catalysis .

Q. What computational methods are suitable for predicting the compound’s electronic structure and reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to optimize geometry (B3LYP/6-311+G(d,p)) and compute:

- HOMO-LUMO gaps to predict redox behavior.

- Electrostatic potential maps for nucleophilic/electrophilic sites.

- MD Simulations : Study solvation effects (e.g., in DMSO) using GROMACS.

- TD-DFT : Predict UV-Vis spectra and compare with experimental data to validate computational models .

Q. How can conflicting spectral data (e.g., NMR shifts vs. predicted values) be resolved?

Methodological Answer:

Error Sources : Check for solvent effects (e.g., DMSO vs. CDCl), paramagnetic impurities, or tautomerism.

Cross-Validation :

- Compare with analogous compounds (e.g., N-ethyl-N-methyl-4-nitrosoaniline).

- Use 2D NMR (COSY, HSQC) to assign coupling patterns.

Synchrotron Crystallography : Resolve X-ray structure to confirm bond lengths/angles if crystals are obtainable .

Q. What are the mechanistic implications of nitroso group tautomerism in catalytic cycles?

Methodological Answer: Nitroso ↔ oxime tautomerism can alter catalytic activity. Investigate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.